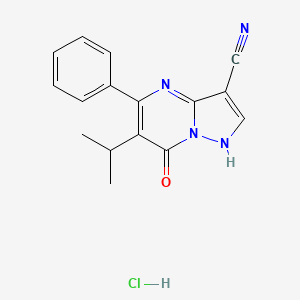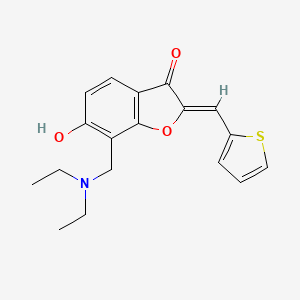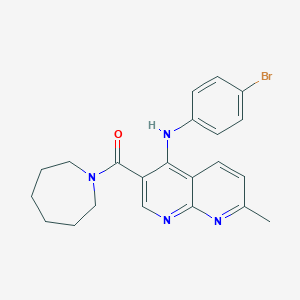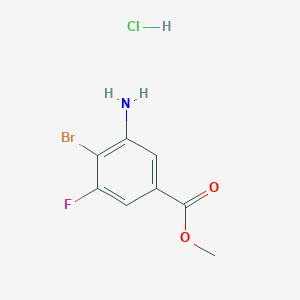
Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride is an organic compound with the molecular formula C8H7BrFNO2·HCl It is a derivative of benzoic acid and contains amino, bromo, and fluoro substituents on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride typically involves the esterification of 3-amino-4-bromo-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups on the benzene ring can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions often involve the use of solvents such as dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under appropriate conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the substituents introduced.
Oxidation and Reduction: Products include nitrobenzoates or aminobenzoates.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
科学研究应用
Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary depending on the specific biological system being studied. The presence of amino, bromo, and fluoro groups can influence the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
- Methyl 4-amino-3-bromo-5-fluorobenzoate
- Methyl 3-amino-5-bromo-4-fluorobenzoate
- Methyl 3-amino-5-fluorobenzoate
Uniqueness
Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride is unique due to the specific arrangement of substituents on the benzene ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
methyl 3-amino-4-bromo-5-fluorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2.ClH/c1-13-8(12)4-2-5(10)7(9)6(11)3-4;/h2-3H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXHZJZIKXAOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2875723.png)

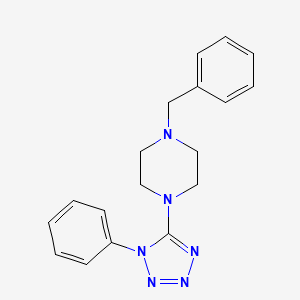
![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2875729.png)
![5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2875730.png)

![N-(4-fluorophenyl)-3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide](/img/structure/B2875732.png)
![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2875734.png)
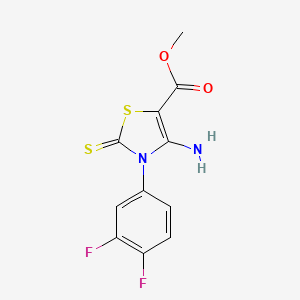
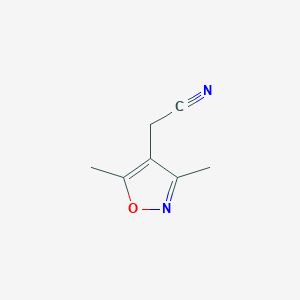
![2-[(6-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2875739.png)
